7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the indoline ring. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tumor activities.
Molecular Docking Studies: It is used in molecular docking studies to understand its binding modes with various target proteins, including CDK, c-Met, and EGFR.
Pharmacology: The compound’s derivatives are evaluated for their cytotoxicity and potential as anti-cancer agents.
Mechanism of Action
The mechanism of action of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets:
Molecular Targets: The compound targets proteins such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival pathways.
Pathways Involved: By binding to these proteins, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-tumor activities.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific methoxy substitution, which can influence its biological activity and binding affinity to target proteins. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
7-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-15-13-11(14)4-3-5-12(13)17-2/h3-5,15H,6-10H2,1-2H3 |
InChI Key |
GYUYIWLDOKLVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3OC |
Origin of Product |
United States |
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